2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-fluorophenyl)acetamide
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Description
Scientific Research Applications
Antimicrobial Agents
Research has shown that certain derivatives similar to 2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-fluorophenyl)acetamide have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds, characterized by physical and spectral data, have demonstrated promising activities against various pathogenic microorganisms, indicating potential applications in combating infectious diseases (Debnath & Ganguly, 2015).
Analgesic and Anti-inflammatory Agents
Similar compounds have also been investigated for their potential analgesic and anti-inflammatory properties. A study synthesized and evaluated novel derivatives for these properties, indicating potential therapeutic applications in managing pain and inflammation (Farag et al., 2012).
Photovoltaic Efficiency and Ligand-Protein Interactions
Innovative research has explored the use of related compounds in the fields of photochemistry and biochemistry. Studies include the synthesis and spectroscopic examination of analogs, revealing their potential as photosensitizers in dye-sensitized solar cells (DSSCs) and their interaction with biological molecules like Cyclooxygenase 1 (COX1) (Mary et al., 2020).
Thrombin Inhibition
Research has also been conducted on acetamide derivatives with a focus on their potential as thrombin inhibitors. These compounds have been evaluated for their ability to inhibit thrombin, an enzyme involved in blood coagulation, suggesting their relevance in developing new anticoagulant drugs (Lee et al., 2007).
Properties
IUPAC Name |
2-[[3-(3-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16ClFN4O2S/c25-14-4-3-5-17(12-14)30-23(32)22-21(18-6-1-2-7-19(18)28-22)29-24(30)33-13-20(31)27-16-10-8-15(26)9-11-16/h1-12,28H,13H2,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUFFXKJKLYPBOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=O)N(C(=N3)SCC(=O)NC4=CC=C(C=C4)F)C5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16ClFN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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